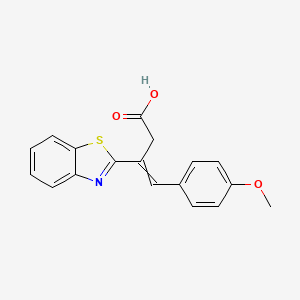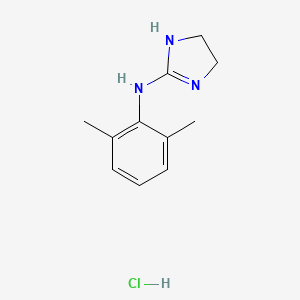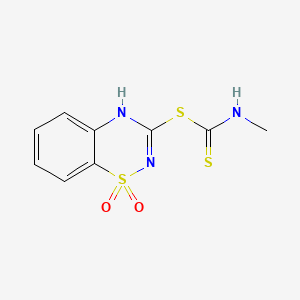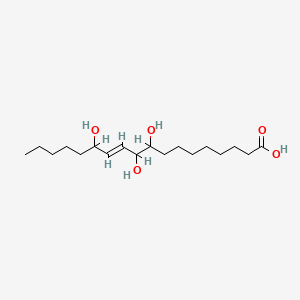
9,10,13-Trihydroxy-11-octadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10,13-TriHOME is a TriHOME that is (11E)-octadec-11-enoic acid in which the three hydroxy substituents are located at positions 9, 10 and 13. It has a role as a human blood serum metabolite. It is a TriHOME, a monounsaturated fatty acid, a long-chain fatty acid and a straight-chain fatty acid.
Scientific Research Applications
Oxidative Stress and Inflammation Regulation
9,10,13-Trihydroxy-11-octadecenoic acid is an oxidized derivative of linoleic acid (LA), which is a major constituent of low-density lipoproteins and an essential fatty acid. The oxidation of LA leads to the formation of several derivatives, including hydroxyoctadecadienoic acids, which play a crucial role in the regulation of inflammatory processes. These derivatives influence various metabolic processes associated with atherogenesis and cancer by altering airway smooth muscles, vascular walls, sensitivity to pain, and endogenous steroid hormones. The complexity of their effects, both beneficial and detrimental, complicates the understanding of their precise roles in disease progression. Novel pharmacological approaches in altering the synthesis or introduction of synthesized LA derivatives could help in regulating inflammation beneficially (Vangaveti, Jansen, Kennedy, & Malabu, 2016).
Applications in Coating Technology
9,10,13-Trihydroxy-11-octadecenoic acid, as a derivative of plant proteins and vegetable oils, is being researched for its application in more environmentally friendly paints and coatings. Advances in using renewable resources like vegetable oils and plant proteins in coating formulations are gaining interest due to their sustainability. The incorporation of oils high in specific fatty acids like epoxy fatty acids, which are derivatives of 9,10,13-Trihydroxy-11-octadecenoic acid, can significantly influence the development of solvent-free paints and coatings with desired properties (Derksen, Cuperus, & Kolster, 1996).
Anti-inflammatory and Immunomodulatory Properties
Conjugated linoleic acid (CLA), a mixture of isomers including 9,10,13-Trihydroxy-11-octadecenoic acid, has been identified to possess anti-inflammatory properties. CLA's role in down-regulating the generation of inducible eicosanoids, which are involved in early micro-inflammatory events, is particularly notable. Additionally, CLA modulates the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs), suggesting its potential in novel nutritional therapies for enteric inflammation (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
properties
CAS RN |
29907-57-1 |
|---|---|
Product Name |
9,10,13-Trihydroxy-11-octadecenoic acid |
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E)-9,10,13-trihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+ |
InChI Key |
NTVFQBIHLSPEGQ-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C(C(CCCCCCCC(=O)O)O)O)O |
SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
synonyms |
12, 13, 15-trihydroxy-9-octadecenoic acid 9,10,13-3OHC18A 9,10,13-trihydroxy-11-octadecenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2,5-dimethylphenyl)thio]acetamide](/img/structure/B1231345.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
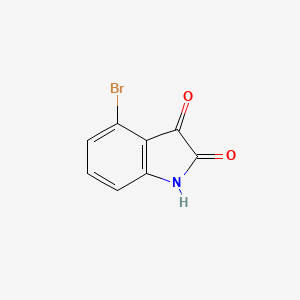
![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
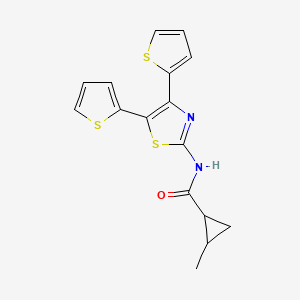
![4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)
